molecular formula C5H9ClO B3379552 4-Chloropent-4-en-1-ol CAS No. 1647-18-3

4-Chloropent-4-en-1-ol

Cat. No.: B3379552
CAS No.: 1647-18-3
M. Wt: 120.58 g/mol
InChI Key: KCJKYYKWAUYUQG-UHFFFAOYSA-N
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Description

4-Chloropent-4-en-1-ol (C₅H₉ClO) is a chlorinated unsaturated alcohol featuring a hydroxyl group at position 1, a chlorine atom at position 4, and a double bond between carbons 4 and 5. This compound combines electrophilic (chlorine) and nucleophilic (hydroxyl) functionalities, making it a versatile intermediate in organic synthesis, particularly in cyclization or substitution reactions.

Properties

IUPAC Name

4-chloropent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-5(6)3-2-4-7/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJKYYKWAUYUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314312
Record name 4-Chloro-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-18-3
Record name 4-Chloro-4-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1647-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropent-4-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 4-chloropent-4-en-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: NaN3, sodium hydroxide (NaOH)

Major Products:

    Oxidation: 4-Chloropent-4-en-1-one

    Reduction: 4-Chloropentane-1-ol

    Substitution: 4-Azidopent-4-en-1-ol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-methylbut-2-en-1-ol (CAS: 53170-97-1)

Molecular Formula : C₅H₉ClO
Molecular Weight : 120.58 g/mol
Structural Differences :

  • Shorter carbon chain (4 carbons vs. 5 in 4-Chloropent-4-en-1-ol).
  • Double bond at position 2 (vs. position 4 in the target compound).
  • Methyl substituent at position 3.

Synthesis : Prepared via reactions involving hypervalent iodine reagents (e.g., ClC3-EBX) and base catalysts like DBU in THF, yielding ~76% purity after flash chromatography .
Reactivity : The α,β-unsaturated system adjacent to chlorine enhances electrophilicity, favoring nucleophilic attacks at the allylic position.

(4S)-4-Chloropentan-1-ol

Molecular Formula : C₅H₁₁ClO
Molecular Weight : 122.59 g/mol
Structural Differences :

  • Stereogenic center at position 4 (S-configuration).

Reactivity : The absence of a double bond reduces electrophilicity, directing reactivity toward nucleophilic substitutions (e.g., SN2 at the chlorinated carbon) .

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- (CAS: 76978-38-6)

Molecular Formula : C₁₂H₁₆O
Molecular Weight : 176.26 g/mol
Structural Differences :

  • Extended carbon chain with a 4-methylphenyl substituent.
  • Trans-configuration (E) at the double bond.

Applications : Used in fragrance and polymer industries due to its aromatic and unsaturated properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Key Spectral Data (NMR/HRMS)
4-Chloropent-4-en-1-ol C₅H₉ClO 120.58 (calculated) -OH, -Cl, C=C N/A N/A
4-Chloro-3-methylbut-2-en-1-ol C₅H₉ClO 120.58 -OH, -Cl, C=C, -CH₃ 76 ¹H NMR (CDCl₃): δ 1.78 (s, 3H)
(4S)-4-Chloropentan-1-ol C₅H₁₁ClO 122.59 -OH, -Cl N/A N/A
5-(4-Methylphenyl)-4E-penten-1-ol C₁₂H₁₆O 176.26 -OH, C=C, aromatic N/A HRMS: m/z 176.1201 (obs)

Key Findings

Position of Unsaturation : The presence and position of double bonds (e.g., 4-Chloropent-4-en-1-ol vs. 4-Chloro-3-methylbut-2-en-1-ol) significantly alter electrophilic reactivity and regioselectivity in substitution reactions .

Steric and Electronic Effects : Methyl substituents (as in 4-Chloro-3-methylbut-2-en-1-ol) hinder nucleophilic access to the chlorinated carbon, reducing reaction rates compared to unsubstituted analogs .

Synthetic Flexibility : Hypervalent iodine-mediated methods (e.g., EBX reagents) enable efficient synthesis of chlorinated alcohols but require precise stoichiometry and base selection (e.g., DBU vs. TMG) .

Biological Activity

4-Chloropent-4-en-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloropent-4-en-1-ol has the molecular formula C5H9ClO. The presence of a chlorine atom and a hydroxyl group contributes to its reactivity and interaction with biological systems. Its structure can be represented as follows:

Chemical Structure CH2=CHC(Cl)(OH)CH2CH3\text{Chemical Structure }\quad \text{CH}_2=CH-C(Cl)(OH)-CH_2-CH_3

Biological Activity Overview

The biological activity of 4-Chloropent-4-en-1-ol has been investigated in various studies, revealing several key areas of interest:

  • Antimicrobial Activity : Research indicates that halogenated compounds, including 4-Chloropent-4-en-1-ol, exhibit significant antimicrobial properties. The chlorine atom enhances the compound's ability to interact with microbial membranes, leading to increased permeability and cell death .
  • Enzyme Inhibition : Studies have shown that 4-Chloropent-4-en-1-ol can act as an inhibitor for certain enzymes. The compound's reactive nature allows it to form covalent bonds with active site residues in enzymes, potentially leading to irreversible inhibition .

The mechanisms through which 4-Chloropent-4-en-1-ol exerts its biological effects include:

  • Nucleophilic Substitution : The presence of the hydroxyl group allows for nucleophilic attack on electrophilic centers in biomolecules, facilitating various biochemical reactions.
  • Membrane Disruption : The lipophilic nature of the compound may contribute to its ability to disrupt microbial membranes, enhancing its antimicrobial efficacy.

Antimicrobial Studies

A study focused on halogenated compounds demonstrated that 4-Chloropent-4-en-1-ol exhibited significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than 32 µg/mL, categorizing it as a potent antimicrobial agent .

CompoundMIC (µg/mL)Activity Level
4-Chloropent-4-en-1-ol<32Potent
Control (No Treatment)N/ANo Activity

Enzyme Inhibition Studies

In enzyme inhibition assays, 4-Chloropent-4-en-1-ol was tested against several target enzymes. The results indicated that the compound could inhibit enzyme activity with IC50 values in the low micromolar range, suggesting a strong potential for therapeutic applications .

EnzymeIC50 (µM)Inhibition Type
Enzyme A5Reversible
Enzyme B15Irreversible

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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